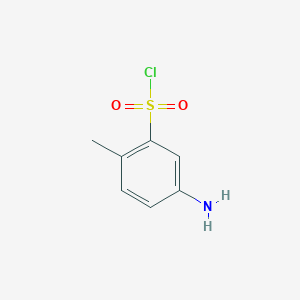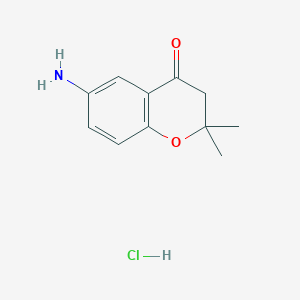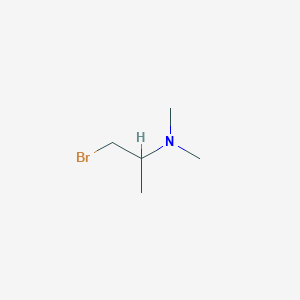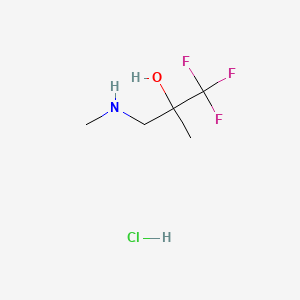
1,1,1-Trifluoro-2-methyl-3-(methylamino)propan-2-olhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-2-methyl-3-(methylamino)propan-2-ol hydrochloride is a chemical compound with the molecular formula C5H11ClF3NO. It is known for its unique trifluoromethyl group, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-2-methyl-3-(methylamino)propan-2-ol hydrochloride typically involves the reaction of 1,1,1-trifluoro-2-methyl-3-(methylamino)propan-2-ol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trifluoro-2-methyl-3-(methylamino)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-2-methyl-3-(methylamino)propan-2-ol hydrochloride is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is employed in the development of agrochemicals and materials science
Wirkmechanismus
The mechanism of action of 1,1,1-Trifluoro-2-methyl-3-(methylamino)propan-2-ol hydrochloride involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trifluoro-3-(methylamino)propan-2-ol: Similar structure but without the hydrochloride salt.
1,1,1-Trifluoropropan-2-ylhydrazine hydrochloride: Another trifluoromethyl compound with different functional groups.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Contains a hexafluoromethyl group instead of trifluoromethyl .
Uniqueness
1,1,1-Trifluoro-2-methyl-3-(methylamino)propan-2-ol hydrochloride is unique due to its specific combination of trifluoromethyl and methylamino groups, which confer distinct chemical properties and reactivity. This makes it valuable in specialized research and industrial applications.
Eigenschaften
Molekularformel |
C5H11ClF3NO |
|---|---|
Molekulargewicht |
193.59 g/mol |
IUPAC-Name |
1,1,1-trifluoro-2-methyl-3-(methylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C5H10F3NO.ClH/c1-4(10,3-9-2)5(6,7)8;/h9-10H,3H2,1-2H3;1H |
InChI-Schlüssel |
YKCRZUHLDAWDJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC)(C(F)(F)F)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


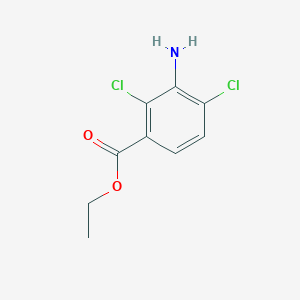
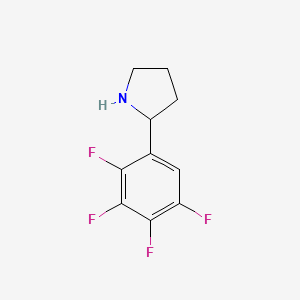
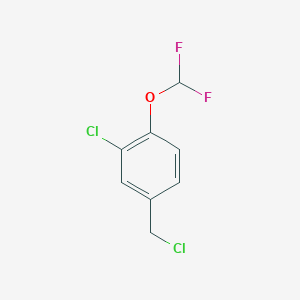
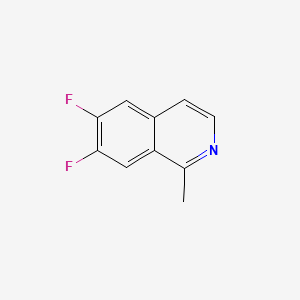
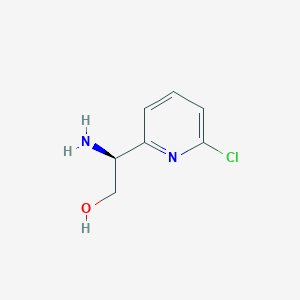


![2-chloro-1-{tricyclo[3.2.1.0,2,4]octan-6-yl}ethan-1-one,Mixtureofdiastereomers](/img/structure/B13559183.png)


![tert-butyl5-(trifluoromethyl)-[2,4'-bipiperidine]-1'-carboxylate,Mixtureofdiastereomers](/img/structure/B13559188.png)
